An In-depth Technical Guide to 2-Ethyl-4-methoxypyridine 1-oxide: Structure, Properties, and Synthetic Protocols
An In-depth Technical Guide to 2-Ethyl-4-methoxypyridine 1-oxide: Structure, Properties, and Synthetic Protocols
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of 2-Ethyl-4-methoxypyridine 1-oxide, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of specific experimental data for this molecule, this document integrates established principles of pyridine N-oxide chemistry with data from closely related analogs, primarily 4-methoxypyridine 1-oxide, to offer a predictive yet scientifically grounded resource.
Molecular Structure and Physicochemical Properties
2-Ethyl-4-methoxypyridine 1-oxide is a derivative of pyridine, featuring an ethyl group at the 2-position, a methoxy group at the 4-position, and an N-oxide functionality. The N-oxide group significantly influences the electronic and physical properties of the pyridine ring. The dative bond between the nitrogen and oxygen atoms (N⁺-O⁻) makes the N-oxide a strong hydrogen bond acceptor and increases the polarity of the molecule. This modification generally leads to enhanced aqueous solubility compared to the parent pyridine.
The electronic nature of the N-oxide group is dual; it acts as a π-donor through resonance, which increases the electron density at the 2-, 4-, and 6-positions, while also functioning as a σ-acceptor due to the electronegativity of the oxygen atom. This electronic perturbation alters the reactivity of the pyridine ring, making it more susceptible to certain electrophilic and nucleophilic substitutions.
Predicted Physicochemical Data
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₈H₁₁NO₂ | - |
| Molecular Weight | 153.18 g/mol | - |
| CAS Number | 105552-60-1[1] | Confirmed from chemical supplier database. |
| Melting Point | Likely a low-melting solid or an oil at room temperature. | The related 4-methoxypyridine 1-oxide has a melting point of 73-79 °C[2]. The addition of an ethyl group may lower the melting point due to decreased crystal lattice packing efficiency. |
| Boiling Point | > 300 °C (Predicted) | The predicted boiling point for 4-methoxypyridine 1-oxide is 308.9±15.0 °C[3]. The ethyl group will slightly increase the molecular weight and van der Waals forces, likely resulting in a slightly higher boiling point. |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, chloroform) and likely has moderate solubility in water. | Pyridine N-oxides are generally soluble in polar organic solvents[4]. The polar N-oxide group enhances water solubility. |
| pKa of Conjugate Acid | ~2.0 - 2.5 (Predicted) | The pKa of the conjugate acid of 4-methoxypyridine 1-oxide is approximately 2.30[3]. The electron-donating ethyl group at the 2-position is expected to have a minor effect on the basicity of the N-oxide oxygen. |
Spectroscopic Characterization
The structural elucidation of 2-Ethyl-4-methoxypyridine 1-oxide would rely on a combination of spectroscopic techniques. Below are the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the ethyl and methoxy groups. The chemical shifts of the aromatic protons will be influenced by the electron-donating methoxy group and the N-oxide functionality.
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A triplet and a quartet for the ethyl group protons.
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A singlet for the methoxy group protons.
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Three distinct signals for the aromatic protons on the pyridine ring.
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¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.
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Signals for the two carbons of the ethyl group.
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A signal for the methoxy carbon.
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Five signals for the carbons of the pyridine ring, with their chemical shifts influenced by the substituents and the N-oxide group.
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Infrared (IR) Spectroscopy
The IR spectrum will be characterized by specific vibrational frequencies corresponding to the functional groups present in the molecule.
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N-O Stretching: A strong absorption band is expected in the region of 1200-1300 cm⁻¹, which is characteristic of the N-O stretching vibration in pyridine N-oxides.
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C-O Stretching: An absorption band corresponding to the C-O stretching of the methoxy group is expected around 1020-1250 cm⁻¹.
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Aromatic C-H and C=C/C=N Stretching: Bands in the regions of 3000-3100 cm⁻¹ (aromatic C-H) and 1400-1600 cm⁻¹ (aromatic ring stretching) are also anticipated.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺) at m/z = 153. A characteristic fragmentation pattern for pyridine N-oxides involves the loss of an oxygen atom (M-16).
Synthesis and Purification
The synthesis of 2-Ethyl-4-methoxypyridine 1-oxide would typically involve the N-oxidation of the corresponding pyridine precursor, 2-ethyl-4-methoxypyridine.
Synthetic Workflow
Caption: General workflow for the synthesis of 2-Ethyl-4-methoxypyridine 1-oxide.
Detailed Experimental Protocol: N-Oxidation
This protocol is adapted from general procedures for the N-oxidation of substituted pyridines.
Materials:
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2-Ethyl-4-methoxypyridine
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meta-Chloroperoxybenzoic acid (m-CPBA) or 30% Hydrogen peroxide (H₂O₂) and Glacial Acetic Acid
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Dichloromethane (DCM) or Chloroform (if using m-CPBA)
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Sodium bicarbonate (NaHCO₃) solution
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Sodium sulfite (Na₂SO₃) solution
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Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes or dichloromethane/methanol mixtures)
Procedure using m-CPBA:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-ethyl-4-methoxypyridine (1.0 eq.) in dichloromethane (DCM).
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Addition of Oxidant: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.1-1.5 eq.) portion-wise over 15-30 minutes, ensuring the temperature remains below 10 °C.
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Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid. To remove excess peroxide, add a saturated aqueous solution of sodium sulfite and stir for 30 minutes.
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Extraction: Separate the organic layer. Extract the aqueous layer with DCM (3x). Combine the organic layers.
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Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Procedure using Hydrogen Peroxide in Acetic Acid:
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Reaction Setup: In a round-bottom flask, dissolve 2-ethyl-4-methoxypyridine (1.0 eq.) in glacial acetic acid.
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Addition of Oxidant: Add 30% hydrogen peroxide (2.0-3.0 eq.) dropwise to the solution.
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Heating: Heat the reaction mixture to 70-80 °C and maintain for 4-8 hours. Monitor the reaction by TLC.
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Work-up: After completion, cool the reaction mixture to room temperature. Carefully remove the acetic acid and excess hydrogen peroxide under reduced pressure.
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Purification: The crude residue can then be purified directly.
Purification Protocol
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Chromatography: Purify the crude product by flash column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is often effective.
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Recrystallization: If the purified product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water) can be performed to obtain a highly pure compound.
Reactivity and Potential Applications
The presence of the N-oxide, ethyl, and methoxy groups on the pyridine ring dictates the reactivity of 2-Ethyl-4-methoxypyridine 1-oxide.
Key Reactivity Pathways
Caption: Potential reaction pathways for 2-Ethyl-4-methoxypyridine 1-oxide.
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Deoxygenation: The N-oxide can be readily deoxygenated to the parent pyridine using various reducing agents such as PCl₃, or catalytic hydrogenation (H₂/Pd).
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Electrophilic Substitution: The N-oxide group activates the 4-position for electrophilic substitution. However, with the 4-position already substituted with a methoxy group, electrophilic attack might occur at other positions, influenced by the directing effects of all substituents.
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Nucleophilic Substitution: The N-oxide activates the 2- and 6-positions towards nucleophilic attack. This is a common strategy for introducing substituents at these positions. For example, treatment with POCl₃ can lead to chlorination at the 2-position, followed by displacement with a nucleophile.
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C-H Functionalization: The N-oxide can act as a directing group for transition-metal-catalyzed C-H activation, enabling functionalization at the C2-position.
Relevance in Drug Development
Pyridine N-oxides are a recognized class of compounds in medicinal chemistry. The N-oxide moiety can:
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Improve Pharmacokinetic Properties: By increasing polarity and aqueous solubility, the N-oxide group can enhance a drug candidate's absorption and distribution profile.
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Act as a Prodrug: In some cases, the N-oxide can be reduced in vivo to the biologically active parent pyridine. This is particularly relevant in developing hypoxia-activated prodrugs, where the low oxygen environment of tumors facilitates the reduction.
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Modulate Biological Activity: The electronic and steric changes introduced by the N-oxide can alter the binding affinity of a molecule to its biological target.
The specific substitution pattern of 2-Ethyl-4-methoxypyridine 1-oxide makes it an interesting scaffold for the synthesis of novel bioactive molecules. The ethyl and methoxy groups provide additional points for modification and can influence the molecule's interaction with biological targets.
Conclusion
2-Ethyl-4-methoxypyridine 1-oxide is a heterocyclic compound with significant potential in synthetic and medicinal chemistry. While specific experimental data for this molecule is currently limited, its chemical behavior can be confidently predicted based on the well-established chemistry of pyridine N-oxides and related analogs. This guide provides a foundational understanding of its structure, properties, and reactivity, offering valuable insights for researchers working on the design and synthesis of novel pyridine-based compounds for various applications, including drug discovery. Further experimental investigation into this specific molecule is warranted to fully elucidate its properties and unlock its synthetic potential.
References
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ResearchGate. 4-Methoxypyridine N-oxide. [Link]
